![molecular formula C12H22N2O2 B6232390 rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo CAS No. 958254-80-3](/img/no-structure.png)
rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo
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Overview
Description
This compound is a bicyclic structure with a tertiary butyl group and a carboxylate ester group. The presence of a methylamino group suggests that it might have some biological activity, as many drugs and bioactive molecules contain amine groups .
Molecular Structure Analysis
The compound contains a bicyclic structure, which likely contributes to its rigidity and could affect its interactions with other molecules. The presence of a carboxylate ester group suggests that it might undergo reactions such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of a carboxylate ester group could affect its solubility and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo involves the synthesis of the key intermediate, tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo, followed by racemization to obtain the final product.", "Starting Materials": [ "tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate", "methylamine", "sodium hydroxide", "acetic acid", "water", "ethanol", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate is reacted with methylamine in ethanol to obtain tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo.", "Step 2: The above intermediate is treated with sodium hydroxide and acetic acid in water to obtain the corresponding acid.", "Step 3: The acid is then treated with hydrochloric acid and sodium chloride to racemize the compound and obtain rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo." ] } | |
CAS RN |
958254-80-3 |
Product Name |
rac-tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate, endo |
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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